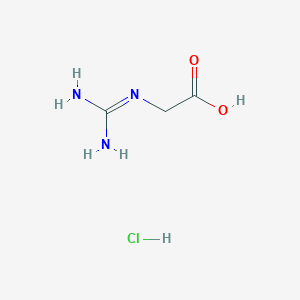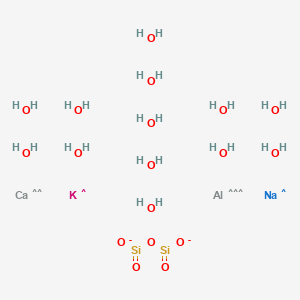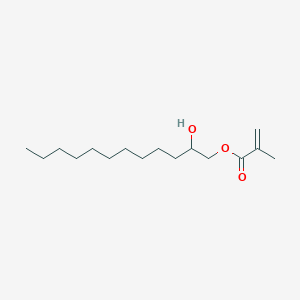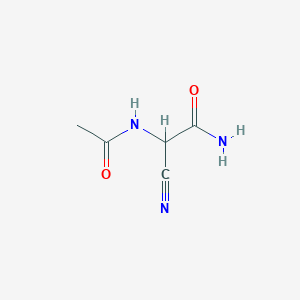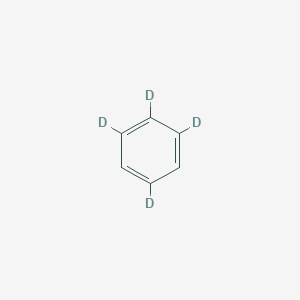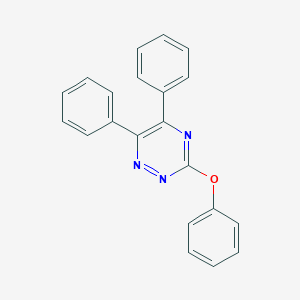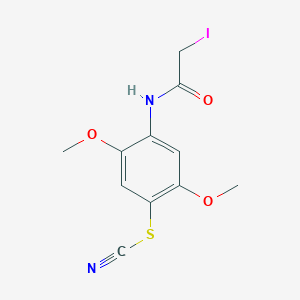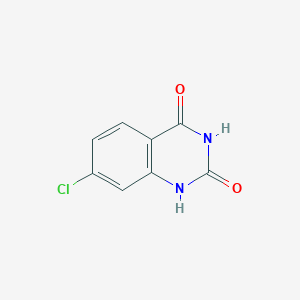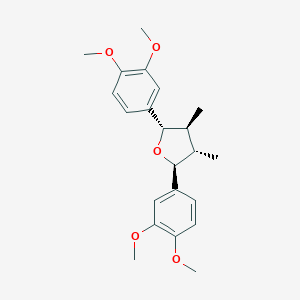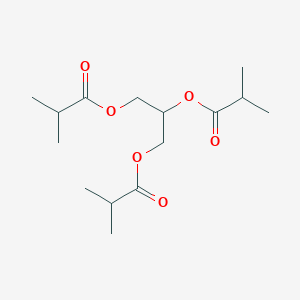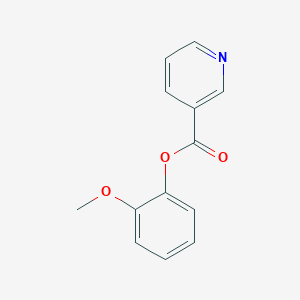
Guaiacol nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guaiacol nicotinate, also known as nicotinic acid guaiacol ester, is a chemical compound with potential therapeutic effects. It is synthesized by esterification of guaiacol with nicotinic acid and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of guaiacol nicotinate is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and reactive oxygen species. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemische Und Physiologische Effekte
Guaiacol nicotinate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and enhance glucose uptake in skeletal muscle cells. It has also been found to reduce blood pressure and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using guaiacol nicotinate in lab experiments is its low toxicity. It has also been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using guaiacol nicotinate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on guaiacol nicotinate. One possible direction is to investigate its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Another direction is to explore its potential use in the treatment of cancer, as it has been found to have anti-tumor effects in some studies. Additionally, further research could be done to elucidate its mechanism of action and to develop more effective and efficient synthesis methods.
Synthesemethoden
Guaiacol nicotinate is synthesized by esterification of guaiacol with Guaiacol nicotinate acid in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 60-70°C, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Guaiacol nicotinate has been extensively studied for its potential therapeutic effects. It has been found to have anti-inflammatory, antioxidant, and analgesic properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and cancer.
Eigenschaften
CAS-Nummer |
15057-98-4 |
|---|---|
Produktname |
Guaiacol nicotinate |
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
(2-methoxyphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-16-11-6-2-3-7-12(11)17-13(15)10-5-4-8-14-9-10/h2-9H,1H3 |
InChI-Schlüssel |
KVPUDAXRVGUATI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
COC1=CC=CC=C1OC(=O)C2=CN=CC=C2 |
Andere CAS-Nummern |
15057-98-4 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
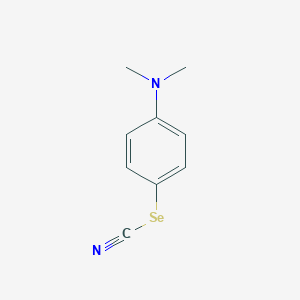
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
